molecular formula C18H13FN4O2S B2948015 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 862812-03-1

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2948015
CAS No.: 862812-03-1
M. Wt: 368.39
InChI Key: GSJJDDIAXMXTSI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide (CAS: 685107-40-8) is a benzenesulfonamide derivative featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₂₀H₁₆FN₃O₂S, with a molecular weight of 381.42 g/mol . The compound combines a 4-fluorobenzenesulfonamide moiety linked via a phenyl group to the 2-position of the imidazo[1,2-a]pyrimidine heterocycle. This structural architecture is characteristic of bioactive molecules targeting microbial or enzymatic pathways, particularly in tuberculosis (TB) research, where imidazo-fused heterocycles are known for their potency .

Properties

IUPAC Name

4-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJJDDIAXMXTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidin-2-yl group. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The fluorine atom is introduced using fluorinating agents, and the benzenesulfonamide group is added through sulfonation reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anti-TB Activity and Substitution Effects

7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide

  • MIC : 0.004 µM against Mycobacterium tuberculosis (Mtb) .
  • Key Features : A methylbenzyl group and p-tolyl substituent enhance potency. The carboxamide linkage contrasts with the sulfonamide group in the target compound, suggesting divergent binding interactions.

4-Fluoro-N-(3-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-a]Pyridin-3-Yl)Oxy)Propyl)-3-Methylaniline

  • MIC : 0.03 µM against Mtb .
  • Key Features : Dual fluorine substituents and an ether linkage improve activity. The target compound lacks the ether spacer but retains a fluorine atom, which may contribute to metabolic stability.

Sulfonamide Derivatives

N,N-Diethyl-3-(6-Methyl-2-(Pyrrolidine-1-Carbonyl)Imidazo[1,2-a]Pyridin-8-Yl)Benzenesulfonamide (Compound 28)

  • Yield : 73.7%; Melting Point : 164–167°C .
  • Key Features : A diethylamine sulfonamide substituent and pyrrolidine-carbonyl group highlight modular synthetic routes. The target compound’s simpler 4-fluoro substituent may reduce steric hindrance.

4-Iodo-N-(4-(7-Methylimidazo[1,2-a]Pyrimidin-2-Yl)Phenyl)Benzenesulfonamide Molecular Weight: 490.3 g/mol .

Physicochemical and Conformational Properties

Dihedral Angle Analysis

  • Imidazo[1,2-a]pyridine derivatives with 3-substituents exhibit dihedral angles of 12.0–47.5° due to steric repulsion . The target compound’s 2-phenylsulfonamide linkage may result in a distinct conformation, influencing protein-binding efficiency.

Melting Points and Solubility

  • Analogs like 3-fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (Compound 26) melt at 263–265°C , indicating high crystallinity . The target compound’s melting point is unspecified but likely lower due to the flexible sulfonamide group.

Biological Activity

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₃FN₄O₂S
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 862812-03-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound exhibits significant inhibitory effects on specific enzymes and pathways involved in cellular proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it inhibits the growth of cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it was found to have an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine synthesis pathway. Inhibition assays revealed that it outperformed known DHODH inhibitors such as brequinar and teriflunomide, suggesting its potential utility in immunosuppressive therapies .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study assessed the effects of the compound on various cancer cell lines, revealing significant inhibition of cell proliferation with a notable selectivity index favoring cancerous cells over non-cancerous cells .
    • The compound was also evaluated in a xenograft model where it inhibited lung metastasis more effectively than TAE226, a known anticancer agent .
  • Enzymatic Assays :
    • The compound's efficacy was evaluated through enzymatic assays that confirmed its role as a potent inhibitor of DHODH. The results indicated a strong correlation between its structural features and biological activity .

Data Tables

Activity Type Cell Line/Target IC₅₀ Value (μM) Comparison
AnticancerMDA-MB-231 (TNBC)0.126Superior to 5-FU
DHODH InhibitionHuman DHODHNot specifiedMore active than brequinar and teriflunomide

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Core Imidazo[1,2-a]pyrimidine Formation : Cyclization of 2-aminopyrimidine with α-haloketones or diketones under reflux in polar solvents (e.g., DMF or ethanol) . (ii) Sulfonylation : Reacting the imidazo[1,2-a]pyrimidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Key challenges include avoiding over-chlorination during sulfonylation and ensuring regioselectivity in cyclization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodological Answer :
  • ¹H-NMR : Aromatic protons from the imidazo[1,2-a]pyrimidine ring appear as doublets at δ 8.5–9.0 ppm, while sulfonamide NH resonates as a singlet at δ 10.5–11.0 ppm .
  • FT-IR : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and imidazo[1,2-a]pyrimidine C=N stretches at 1600–1650 cm⁻¹ .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 398.4 (calculated for C₁₉H₁₄FN₄O₂S), with fragmentation patterns confirming the imidazo[1,2-a]pyrimidine core .

Q. What are the primary biological targets of this compound, and how are binding assays designed to validate them?

  • Methodological Answer : The compound targets enzymes like cytochrome bc₁ oxidase (anti-TB activity, MIC 0.03–0.004 µM) and COX-2 (anti-inflammatory potential). Binding assays include:
  • Fluorescence Polarization : Using FITC-labeled ATP synthase subunits to measure competitive displacement .
  • Surface Plasmon Resonance (SPR) : Immobilizing recombinant COX-2 on a sensor chip to quantify binding kinetics (KD values) .

Q. How is the compound’s solubility profile assessed for in vitro studies, and what formulations improve bioavailability?

  • Methodological Answer :
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis at λmax 270 nm .
  • Formulation : Co-solvents (10% DMSO/90% PEG-400) or nanoemulsions (lecithin/tween-80) enhance solubility by 5–10× .

Q. What in vitro toxicity assays are recommended for early-stage pharmacological evaluation?

  • Methodological Answer :
  • HepG2 Cytotoxicity : CC50 values using MTT assays (48-hour exposure) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac safety (IC50 > 10 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anti-TB efficacy while minimizing off-target effects?

  • Methodological Answer :
  • Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para-position improves MIC values by 3–5× .
  • Selectivity Screening : Parallel assays against human kinases (e.g., JAK2, EGFR) to identify selective analogs .

Q. What strategies resolve contradictory data between in vitro enzyme inhibition and cellular efficacy (e.g., poor correlation in IC50 vs. MIC values)?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
  • Membrane Permeability : Caco-2 monolayer assays to quantify apparent permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .

Q. Which in vivo models are most appropriate for evaluating pharmacokinetics and efficacy against chronic inflammatory diseases?

  • Methodological Answer :
  • Murine Collagen-Induced Arthritis (CIA) : Oral dosing (10–50 mg/kg/day) with synovial TNF-α reduction as a biomarker .
  • Pharmacokinetics : IV/PO crossover studies in Sprague-Dawley rats to calculate AUC, t₁/₂, and bioavailability (>30% target) .

Q. How can computational methods predict metabolite formation and guide synthetic modifications to reduce toxicity?

  • Methodological Answer :
  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I metabolites (e.g., sulfonamide hydrolysis) .
  • Prodrug Design : Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoroethyl) to block metabolic hotspots .

Q. What experimental approaches validate the compound’s mechanism of action when targeting multi-drug-resistant (MDR) bacterial strains?

  • Methodological Answer :
  • Time-Kill Assays : Compare bactericidal activity against MDR-Mtb (e.g., H37Rv ΔkatG) vs. wild-type strains .
  • Resistance Induction : Serial passage in sub-MIC concentrations to assess mutation frequency (<1×10⁻⁸ preferred) .

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